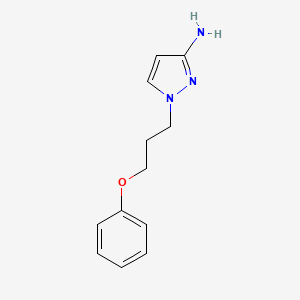

1-(3-Phenoxypropyl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-phenoxypropyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-12-7-9-15(14-12)8-4-10-16-11-5-2-1-3-6-11/h1-3,5-7,9H,4,8,10H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHXIHIDQDOTHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Phenoxypropyl 1h Pyrazol 3 Amine and Analogous Pyrazoles

Strategies for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a fundamental step in the synthesis of a wide array of pyrazole-containing compounds. Various strategies have been developed, with cyclization reactions being the most prominent.

Cyclization Reactions in Pyrazole Synthesis

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, most notably the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgacs.org For the synthesis of 3-aminopyrazoles, a common and effective method involves the cyclocondensation of β-ketonitriles with hydrazines. chim.itchemicalbook.com In this reaction, the hydrazine initially reacts with the ketone functionality to form a hydrazone. Subsequently, an intramolecular cyclization occurs via the addition of the second nitrogen atom of the hydrazine to the nitrile group, leading to the formation of the 3-aminopyrazole (B16455) ring. chim.it

Another significant cyclization approach involves the reaction of α,β-unsaturated nitriles with hydrazines. chim.it The regioselectivity of this reaction, determining whether a 3-amino or 5-aminopyrazole is formed, can be influenced by the steric hindrance of the substituents on the hydrazine. chim.it

A variety of catalysts and reaction conditions can be employed to facilitate these cyclization reactions. For instance, acetic acid in ethanol (B145695) has been used to promote the reaction between 3-oxo-3-phenylpropanenitrile and hydrazine to yield 3-phenyl-1H-pyrazol-5-amine. chemicalbook.com

| Starting Materials | Reaction Type | Product Type | Reference |

| β-Ketonitriles and Hydrazines | Cyclocondensation | 3-Aminopyrazoles | chim.it |

| α,β-Unsaturated Nitriles and Hydrazines | Cyclocondensation | 3- or 5-Aminopyrazoles | chim.it |

| 1,3-Dicarbonyl Compounds and Hydrazines | Knorr Cyclocondensation | Substituted Pyrazoles | beilstein-journals.org |

| 2-Cyanothioacetamides and Hydrazine | Cyclocondensation | 3,5-Diaminopyrazoles | nih.gov |

Reactions Involving Electron-Deficient Alkynes

The reaction of diazo compounds with electron-deficient alkynes represents another powerful tool for constructing the pyrazole ring through a [3+2] cycloaddition mechanism. This method allows for the formation of highly substituted pyrazoles. While not a direct route to 3-aminopyrazoles without further functional group manipulation, it is a key strategy for accessing the core pyrazole structure.

One-Step Synthetic Approaches

One-pot multicomponent reactions (MCRs) have gained significant attention for the efficient synthesis of pyrazoles. These reactions combine multiple starting materials in a single reaction vessel to form complex products, often with high atom economy. For example, a three-component synthesis of 5-aminopyrazoles can be achieved from malononitrile, various aldehydes, and hydrazines. beilstein-journals.org Furthermore, this can be extended to a four-component reaction using β-ketoesters, which initially react with hydrazine to form a pyrazolone (B3327878) intermediate that then participates in the main reaction sequence. beilstein-journals.org

N1-Substitution Chemistry: Introduction of the 3-Phenoxypropyl Moiety

Once the 3-aminopyrazole core is synthesized, the next critical step is the introduction of the 3-phenoxypropyl group at the N1 position of the pyrazole ring. This is typically achieved through N-alkylation.

Alkylation Approaches for N1-Functionalization

The N-alkylation of pyrazoles, particularly unsymmetrical ones like 3-aminopyrazole, can lead to a mixture of N1 and N2 regioisomers. However, reaction conditions can be optimized to favor the desired N1-substituted product. The regioselectivity of the alkylation is influenced by factors such as the nature of the alkylating agent, the base used, the solvent, and the steric and electronic properties of the substituents on the pyrazole ring. acs.orgnih.gov

For the synthesis of 1-(3-phenoxypropyl)-1H-pyrazol-3-amine, a plausible route involves the reaction of 3-aminopyrazole with a suitable 3-phenoxypropyl halide, such as 1-bromo-3-phenoxypropane, in the presence of a base. thermofisher.comfishersci.com The choice of base is crucial; common bases include potassium carbonate, sodium hydride, or various alkoxides. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

Recent advancements have also explored enzymatic approaches for the N-alkylation of pyrazoles, offering high regioselectivity under mild conditions. nih.gov For instance, engineered enzymes have been used for the methylation, ethylation, and propylation of pyrazoles with exceptional control over the position of alkylation. nih.gov

| Reactants | Reaction Type | Key Considerations | Reference |

| 3-Aminopyrazole and 1-Bromo-3-phenoxypropane | N-Alkylation | Base, Solvent, Regioselectivity | thermofisher.com, fishersci.com |

| Pyrazole and Haloalkanes | Enzymatic N-Alkylation | High Regioselectivity, Mild Conditions | nih.gov |

| 3-Amino Alcohols and Alkyl Halides | Chelation-controlled N-Alkylation | Use of 9-BBN for selectivity | organic-chemistry.org |

Condensation and Other Coupling Reactions

While direct alkylation is the most common method for introducing an alkyl group like 3-phenoxypropyl, other condensation and coupling reactions can also be employed for N-functionalization of pyrazoles. For instance, N-arylation of pyrazoles can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions. While not directly applicable to the synthesis of the target compound, these methods highlight the versatility of the pyrazole ring in undergoing various C-N bond-forming reactions.

Functionalization and Derivatization Strategies at the C3-Amine Position

The C3-amino group of the pyrazole ring is a key nucleophilic center, offering a versatile handle for a wide array of functionalization and derivatization strategies. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting molecules. The primary amino group of compounds like this compound can readily undergo reactions such as acylation, alkylation, and the formation of fused heterocyclic systems.

Acylation: The reaction of 3-aminopyrazoles with carboxylic acids, acyl chlorides, or acid anhydrides is a common method to produce the corresponding amides. This transformation can be achieved using standard peptide coupling reagents or by direct reaction with an activated acylating agent. researchgate.netpressbooks.pub For instance, the acylation of a 3-aminopyrazole can be selectively directed to the exocyclic amino group over the endocyclic pyrazole nitrogens under specific conditions. researchgate.net These acylation reactions are fundamental in creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Alkylation: Selective alkylation of the exocyclic C3-amine in the presence of the two ring nitrogen atoms presents a greater challenge due to the comparable nucleophilicity of these sites. However, regioselective alkylation can be achieved. For example, reductive amination of aldehydes or ketones in the presence of the aminopyrazole offers a direct route to secondary and tertiary amines at the C3 position. nih.govnih.gov Another approach involves the use of protecting groups or specific reagents that favor N-alkylation at the desired position. A study demonstrated that the alkylation of an ω-aminoalkyl-aminopyrazole could be selectively performed on the side-chain amino group, leaving the C5-primary amino group untouched, highlighting the subtle differences in reactivity that can be exploited for regioselective functionalization. researchgate.netchim.it

Formation of Fused Heterocycles: The bifunctional nature of 3-aminopyrazoles, possessing both a nucleophilic amino group and an adjacent ring nitrogen, makes them excellent precursors for the synthesis of fused heterocyclic systems. Reactions with 1,3-dielectrophiles, such as β-diketones, activated enones, or enaminonitriles, can lead to the formation of pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgpsu.edu These reactions typically proceed via an initial Michael addition or condensation at the C3-amino group, followed by an intramolecular cyclization involving the N2 atom of the pyrazole ring. Similarly, reactions with appropriate synthons can yield other fused systems like pyrazolo[3,4-b]pyridines. psu.edunih.gov

The table below summarizes common functionalization strategies for the C3-amine position.

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Carboxylic Acid + Coupling Agent (e.g., EDC, CDI); or Acyl Halide/Anhydride | C3-Amide |

| Alkylation | Alkyl Halide + Base; or Aldehyde/Ketone + Reducing Agent (Reductive Amination) | C3-Secondary/Tertiary Amine |

| Fused Ring Formation | β-Diketones, Activated Enones, Enaminonitriles | Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-b]pyridines |

Regioselectivity in the Synthesis of Substituted Pyrazoles

The synthesis of 1,3-disubstituted pyrazoles, such as this compound, is most commonly achieved through the condensation of a monosubstituted hydrazine with an unsymmetrical 1,3-dielectrophilic synthon. beilstein-journals.orggoogle.com A classic and versatile approach involves the reaction of (3-phenoxypropyl)hydrazine with a β-ketonitrile, for example, 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde) or a protected equivalent thereof. beilstein-journals.orgnih.gov

The reaction proceeds via initial condensation between the hydrazine and the ketone (or aldehyde) to form a hydrazone, followed by intramolecular cyclization involving the nitrile group. However, a critical challenge in this approach is controlling the regioselectivity. The reaction between a monosubstituted hydrazine (R-NHNH₂) and an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) can potentially yield two regioisomers: the 1,3-disubstituted pyrazole and the 1,5-disubstituted pyrazole.

The factors influencing the regiochemical outcome are primarily:

Steric Hindrance: The bulkier substituent on the 1,3-dielectrophile generally directs the substituted nitrogen of the hydrazine (N1) to the less sterically hindered carbonyl group. An increase in the steric hindrance of the hydrazine substituent has been shown to favor the formation of the 5-aminopyrazole regioisomer. beilstein-journals.org

Electronic Effects: The electronic nature of the substituents on both the hydrazine and the dicarbonyl compound can influence the relative reactivity of the nucleophilic and electrophilic centers.

Reaction Conditions: The regioselectivity can be highly dependent on the reaction conditions. Kinetic control (often at lower temperatures with a strong, non-equilibrating base) may favor one isomer, while thermodynamic control (higher temperatures, reversible conditions) may lead to the more stable isomer. beilstein-journals.org For instance, in the reaction of monosubstituted hydrazines with certain acrylonitriles, kinetic conditions (EtONa, 0 °C) favored the 3-aminopyrazole, while thermodynamic conditions (EtOH, 70 °C) led to the 5-aminopyrazole. beilstein-journals.org

To achieve high regioselectivity for the desired 1,3-disubstituted product, synthetic strategies often employ 1,3-dielectrophiles where the two electrophilic centers have significantly different reactivity or where one is sterically inaccessible. The use of β-ketonitriles is advantageous as the ketone and nitrile functionalities exhibit distinct electrophilicities, often leading to a preferred reaction pathway and a single major regioisomer. researchgate.netpreprints.org For example, the reaction of methylhydrazine with 2-chloroacrylonitrile (B132963) proceeds with high regioselectivity to yield the 3-aminopyrazole isomer. beilstein-journals.org

Green Chemistry and Sustainable Synthetic Routes for Pyrazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazole derivatives, to minimize environmental impact and enhance safety and efficiency. acs.org

Aqueous Media and Alternative Solvents: One of the cornerstones of green chemistry is the replacement of volatile and hazardous organic solvents. Water has been successfully employed as a solvent for the multicomponent synthesis of pyrazole derivatives, offering benefits of low cost, safety, and environmental benignity. mdpi.com Ionic liquids have also been explored as recyclable and efficient media for pyrazole synthesis, sometimes acting as both solvent and catalyst.

Catalysis: The development of efficient and recyclable catalysts is another key area. Heterogeneous catalysts, such as V₂O₅/SiO₂, have been used for the solvent-free synthesis of 5-aminopyrazoles, allowing for easy separation and reuse of the catalyst. acs.org Magnetically separable nanocatalysts, like Fe₃O₄@SiO₂ functionalized with organic moieties, have also been designed for the green synthesis of aminopyrazole-4-carbonitriles, enabling simple recovery with an external magnet. psu.edu Biocatalysis, using enzymes to catalyze reactions, represents a frontier in green synthesis, with reports of enzyme-catalyzed systems for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. These reactions adhere to green chemistry principles by maximizing atom economy, reducing the number of synthetic steps, and minimizing waste generation. mdpi.com The synthesis of complex aminopyrazole derivatives has been achieved through one-pot, multicomponent procedures, often in green solvents like water or under solvent-free conditions. mdpi.com

Energy-Efficient Methods: Microwave irradiation and ultrasound have been employed to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. beilstein-journals.orgpsu.edu Mechanochemical synthesis, involving grinding solid reactants together, can proceed in the absence of a solvent, representing a highly sustainable approach. psu.edu

These green methodologies offer powerful and sustainable alternatives to classical synthetic routes for preparing this compound and its analogs, aligning with the modern imperatives of environmentally responsible chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation of 1 3 Phenoxypropyl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of 1-(3-Phenoxypropyl)-1H-pyrazol-3-amine, offering precise insights into the proton, carbon, and nitrogen frameworks of the molecule.

The ¹H NMR spectrum provides a complete map of the proton environments within the molecule. The signals are assigned based on their chemical shift (δ), multiplicity, and integration values.

The aromatic region of the spectrum is characterized by signals corresponding to the phenoxy group. The protons ortho to the ether linkage typically appear as a triplet, while the para and meta protons also produce distinct multiplets. The propyl chain connecting the two ring systems displays characteristic signals: two triplets for the methylene (B1212753) groups adjacent to the nitrogen (N-CH₂) and oxygen (O-CH₂) atoms, and a multiplet for the central methylene group (-CH₂-). On the pyrazole (B372694) ring, two doublets are observed, corresponding to the vicinally coupled protons at the C4 and C5 positions. A broad singlet, which may exchange with D₂O, is indicative of the primary amine (-NH₂) protons. libretexts.org

¹H NMR Data Table for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole H-5 | ~7.3-7.5 | Doublet (d) | ~2.0-3.0 |

| Phenyl H-2', H-6' (ortho) | ~7.2-7.3 | Multiplet (m) | - |

| Phenyl H-4' (para) | ~6.9-7.0 | Multiplet (m) | - |

| Phenyl H-3', H-5' (meta) | ~6.8-6.9 | Multiplet (m) | - |

| Pyrazole H-4 | ~5.6-5.8 | Doublet (d) | ~2.0-3.0 |

| Amine (-NH₂) | ~4.0-5.0 | Broad Singlet (br s) | - |

| Pyrazole N-CH₂ (a) | ~4.2-4.4 | Triplet (t) | ~6.5-7.5 |

| Phenyl O-CH₂ (c) | ~4.0-4.2 | Triplet (t) | ~6.0-7.0 |

The ¹³C NMR spectrum, often acquired with proton decoupling, reveals twelve distinct signals, corresponding to each unique carbon atom in this compound.

The carbon signals are assigned based on their chemical shifts and by comparison with data from analogous structures and spectral databases. organicchemistrydata.orgmdpi.com The phenoxy ring shows a signal for the oxygen-linked carbon (C-1') at a downfield position, along with signals for the other aromatic carbons. The pyrazole ring carbons are characterized by their specific chemical shifts, with the C3 carbon bearing the amine group appearing at a significantly downfield position. The three aliphatic carbons of the propyl linker are found in the upfield region of the spectrum.

¹³C NMR Data Table for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | ~158-161 |

| Phenyl C-1' | ~157-159 |

| Pyrazole C-5 | ~138-140 |

| Phenyl C-3', C-5' | ~129-130 |

| Phenyl C-2', C-6' | ~120-122 |

| Phenyl C-4' | ~114-116 |

| Pyrazole C-4 | ~90-92 |

| Phenyl O-CH₂ (c) | ~65-67 |

| Pyrazole N-CH₂ (a) | ~48-50 |

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms within the molecule. For this compound, three nitrogen signals are expected. Based on studies of similar pyrazole systems, the two nitrogen atoms of the pyrazole ring would exhibit distinct chemical shifts. psu.eduresearchgate.net The N1 nitrogen, being part of the N-propyl linkage, would have a different chemical environment compared to the N2 nitrogen. The exocyclic amine nitrogen (at C3) would present a third signal, typically found in a chemical shift range characteristic of primary amines. psu.edu Precise assignment often requires correlation experiments.

To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between the adjacent methylene protons of the propyl chain (a-b, b-c) and between the H-4 and H-5 protons of the pyrazole ring. mdpi.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons to their directly attached carbons. This would definitively link the proton signals for H-4, H-5, and the three propyl chain methylenes to their corresponding carbon signals listed in the tables above. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) couplings between protons and carbons, which is critical for assembling the molecular fragments. Expected key correlations include:

From the N-CH₂ protons (a) to the pyrazole carbons C-5 and C-3.

From the O-CH₂ protons (c) to the phenyl ipso-carbon C-1'.

From the pyrazole H-5 proton to carbons C-4 and C-3.

Vibrational Spectroscopy: Infrared (IR) Analysis and Characteristic Band Assignment

The IR spectrum reveals the characteristic vibrational modes of the functional groups present in the molecule.

The spectrum is dominated by bands indicating the primary amine, the ether linkage, and the aromatic systems. The N-H stretching of the primary amine group typically appears as a pair of medium-intensity bands in the 3300-3400 cm⁻¹ region. orgchemboulder.comnih.gov The C-O-C stretching of the phenoxy ether group gives rise to a strong, characteristic band. Aromatic and aliphatic C-H stretches are also clearly visible.

IR Absorption Data Table for this compound

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3400 | Medium, Doublet |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| N-H Bend (Scissoring) | 1620 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, Multiple Bands |

| Pyrazole Ring C=N Stretch | ~1580 | Medium |

| C-O-C Stretch (Asymmetric) | 1220 - 1260 | Strong |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. The molecular formula is C₁₂H₁₅N₃O, giving a molecular weight of approximately 217.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 217. The fragmentation pattern is proposed to involve key cleavages that reflect the structure's weakest points. Common fragmentation pathways for such structures include:

Alpha-cleavage adjacent to the ether oxygen, leading to the loss of a C₇H₇O• radical (phenoxy) or the formation of a phenoxy cation at m/z 93.

Cleavage of the propyl chain, generating fragments corresponding to the pyrazolyl-methyl cation or related species.

A significant fragment ion is often the tropylium (B1234903) ion at m/z 91, formed via rearrangement of the benzyl (B1604629) portion if cleavage occurs between the first and second carbons of the propyl chain from the phenyl ring.

Another prominent fragmentation pathway involves the formation of a base peak corresponding to the cleavage of the C-O bond, generating a fragment at m/z 124 representing the [M-C₆H₅O]⁺ ion. A subsequent loss of N₂ from the pyrazole ring could lead to further fragmentation. researchgate.net

X-ray Crystallography

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. Therefore, detailed experimental data on its molecular structure, crystal packing, and potential tautomeric forms in the solid state are not available.

The following sections outline the principles and the type of information that would be obtained from such a study, based on general knowledge of X-ray crystallography and the structural chemistry of related pyrazole derivatives.

Determination of Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of structural information.

This would include the precise bond lengths, bond angles, and torsion angles within the molecule. For instance, the analysis would confirm the geometry of the pyrazole ring, which is expected to be nearly planar. The conformation of the flexible 3-phenoxypropyl substituent attached to the N1 position of the pyrazole ring would be elucidated. Key torsion angles, such as those around the C-C and C-O bonds of the propyl chain, would define its spatial orientation relative to the pyrazole and phenyl rings.

A hypothetical data table that would be generated from such a study is presented below to illustrate the nature of the expected findings.

Table 1: Hypothetical Crystallographic Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₅N₃O |

| Formula Weight | 217.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Theta range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value |

| R-int | Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure would reveal how individual molecules of this compound are arranged in the solid state. This packing is governed by a variety of intermolecular interactions. Given the functional groups present in the molecule (amine, pyrazole ring, ether, and phenyl ring), a network of hydrogen bonds and other non-covalent interactions would be expected.

The primary amine group (-NH₂) is a strong hydrogen bond donor, and the nitrogen atoms of the pyrazole ring are potential hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure would feature intermolecular N-H···N hydrogen bonds. These interactions could link molecules into chains, dimers, or more complex three-dimensional networks. For example, a common motif in related 3-aminopyrazole (B16455) structures is the formation of hydrogen-bonded dimers. sigmaaldrich.com

In addition to classical hydrogen bonding, weaker interactions such as C-H···O and C-H···π interactions involving the ether oxygen and the phenyl ring, respectively, would likely play a significant role in stabilizing the crystal packing. Pi-pi stacking interactions between the phenyl and/or pyrazole rings of adjacent molecules might also be observed.

A detailed analysis would quantify the geometries of these interactions, including donor-acceptor distances and angles, which are crucial for understanding the supramolecular assembly of the compound.

Table 2: Hypothetical Hydrogen Bond Geometry (Å, °) for this compound

| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| N-H···N | Value | Value | Value | Value |

| C-H···O | Value | Value | Value | Value |

| C-H···π | Value | Value | Value | Value |

(D = donor atom; H = hydrogen atom; A = acceptor atom)

Structural Insights into Tautomeric Forms (if applicable)

For pyrazole derivatives, particularly those with substituents at positions 3 or 5, the phenomenon of annular tautomerism is of significant interest. 1H-Pyrazol-3-amine can, in principle, exist in equilibrium with its tautomer, 1H-pyrazol-5-amine. While the N1-substituent in this compound prevents this type of annular tautomerism, the possibility of amino-imino tautomerism exists.

Specifically, the 3-amino-1H-pyrazole form could potentially exist in equilibrium with the 1H-pyrazol-3(2H)-imine tautomer. X-ray crystallography provides an unambiguous method to determine which tautomeric form is present in the solid state. researchgate.net The positions of hydrogen atoms, which can be located in the electron density map from high-quality diffraction data, would definitively establish the location of the double bonds within the pyrazole ring and the nature of the exocyclic nitrogen group. Studies on a wide range of 3-aminopyrazole derivatives have consistently shown that the amino tautomer is overwhelmingly favored in the solid state. nih.gov Therefore, it is highly anticipated that the crystal structure of this compound would confirm its existence as the 3-amino tautomer.

Reaction Mechanisms and Chemical Transformations of 1 3 Phenoxypropyl 1h Pyrazol 3 Amine

Reactivity of the Pyrazole (B372694) Heterocyclic Core

The pyrazole ring is an electron-rich aromatic heterocycle, which influences its susceptibility to various chemical transformations. The presence of two nitrogen atoms within the five-membered ring creates distinct electronic properties at each carbon position.

Electrophilic aromatic substitution is a characteristic reaction of pyrazoles. Due to the electronic distribution within the pyrazole ring, these reactions occur with high regioselectivity. The N1- and N2-positions are generally unreactive towards electrophiles in the absence of a free N-H group for deprotonation. organic-chemistry.org The C4 position is the most electron-rich carbon and, therefore, the preferred site for electrophilic attack. stackexchange.comlibretexts.org The C3 and C5 positions are comparatively electron-deficient due to the inductive effect of the adjacent nitrogen atoms, making them less favorable for electrophilic substitution. nih.gov

For 1-(3-phenoxypropyl)-1H-pyrazol-3-amine, electrophilic substitution is predicted to occur exclusively at the C4 position. The C3 position is occupied by the amine group, and the N1 position is substituted with the phenoxypropyl group. Common electrophilic substitution reactions applicable to the pyrazole ring include:

Halogenation: Introduction of a halogen (e.g., Br, Cl, I) at the C4 position can be achieved using various halogenating agents. beilstein-archives.org

Nitration: The use of nitrating agents, such as a mixture of nitric acid and sulfuric acid, would introduce a nitro group at the C4 position.

Sulfonation: Reaction with fuming sulfuric acid can lead to the formation of a sulfonic acid group at the C4 position.

Friedel-Crafts Reactions: Acylation or alkylation at the C4 position can be achieved under Friedel-Crafts conditions, although the presence of the basic amine group might require protective strategies to prevent side reactions with the Lewis acid catalyst.

The general mechanism for electrophilic substitution at the C4 position involves the attack of the electrophile on the electron-rich C4 carbon, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the pyrazole ring, yielding the C4-substituted product.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reaction Type | Reagents | Predicted Position of Substitution |

| Halogenation | Br₂, FeBr₃ | C4 |

| Nitration | HNO₃, H₂SO₄ | C4 |

| Sulfonation | SO₃, H₂SO₄ | C4 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C4 |

Nucleophilic aromatic substitution (SNAr) on an electron-rich ring like pyrazole is generally challenging. wikipedia.orgmasterorganicchemistry.com For such reactions to occur, the ring typically needs to be activated by the presence of strong electron-withdrawing groups, and a good leaving group (such as a halide) must be present at the position of substitution. libretexts.orglibretexts.orglumenlearning.com

Chemical Transformations of the C3-Amine Moiety

The exocyclic primary amine at the C3 position is a key functional group that undergoes a variety of chemical transformations characteristic of primary aromatic amines.

The C3-amino group of this compound can be readily acylated to form the corresponding amides. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acylating agent. A variety of acylating agents can be employed, including acyl chlorides, acid anhydrides, and carboxylic acids in the presence of coupling agents. google.comscribd.com

The general reaction is as follows: this compound + R-CO-L → N-(1-(3-phenoxypropyl)-1H-pyrazol-3-yl)acetamide (where L is a leaving group, e.g., Cl, OCOR)

The resulting N-acyl derivatives are often stable, crystalline solids. This transformation is useful for introducing a wide range of functional groups onto the pyrazole scaffold and can also serve as a protecting strategy for the amine group during other chemical modifications. nih.gov

Table 2: Examples of Acylation Reactions of Aminopyrazoles

| Acylating Agent | Product Type | Reference |

| Acyl Chlorides | N-Aryl/alkyl amides | google.com |

| Acid Anhydrides | N-Aryl/alkyl amides | scribd.com |

| Carboxylic Acids with Coupling Agents | N-Aryl/alkyl amides | nih.gov |

The primary amine at the C3 position can undergo N-alkylation with alkylating agents such as alkyl halides or through reductive amination. nih.govorganic-chemistry.org Direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products, as the resulting secondary amine can also react with the alkylating agent. organic-chemistry.org

Reductive amination offers a more controlled method for mono-alkylation. This involves the initial reaction of the amine with an aldehyde or ketone to form a Schiff base (imine), which is then reduced in situ to the corresponding secondary amine.

Selective mono-N-alkylation can also be achieved using specific methodologies, such as chelation with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), which can protect the amine and facilitate controlled alkylation. organic-chemistry.org Enzymatic alkylation has also been explored for the selective N-alkylation of pyrazoles. nih.gov

The C3-amine group can be oxidized to a nitro group, and conversely, a C3-nitro group can be reduced to an amine. These transformations are fundamental in synthetic organic chemistry for the interconversion of functional groups.

Oxidation of the Amine Group:

The oxidation of aromatic amines to the corresponding nitro compounds can be achieved using various oxidizing agents. nih.govmdpi.comresearchgate.nettandfonline.comorganic-chemistry.org Common reagents include peroxy acids (e.g., m-CPBA), hydrogen peroxide in the presence of catalysts, and sodium perborate. mdpi.com The reaction conditions need to be carefully controlled to avoid the formation of side products such as nitroso, azoxy, or azo compounds. nih.gov

For this compound, oxidation would yield 1-(3-phenoxypropyl)-3-nitro-1H-pyrazole.

Reduction of a Nitro Group:

The reduction of an aromatic nitro group to a primary amine is a common and efficient transformation. organic-chemistry.orgcommonorganicchemistry.commdpi.comacs.orgrsc.org A wide range of reducing agents can be employed, with catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) being a prevalent method. commonorganicchemistry.com Other methods include the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl) or reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. rsc.org

If one were to start with 1-(3-phenoxypropyl)-3-nitro-1H-pyrazole, its reduction would provide a synthetic route to the target compound, this compound.

Table 3: Common Reagents for the Oxidation and Reduction of the C3-Functional Group

| Transformation | Reagent Examples | Product Functional Group |

| Oxidation of Amine | m-CPBA, H₂O₂/catalyst, NaBO₃ | Nitro (-NO₂) |

| Reduction of Nitro | H₂/Pd-C, Sn/HCl, Fe/HCl | Amine (-NH₂) |

Chemical Reactivity and Transformations of the 3-Phenoxypropyl Side Chain

The chemical reactivity of the 3-phenoxypropyl side chain in this compound is primarily dictated by the ether linkage and the aliphatic propyl group. Ethers are generally characterized by their low reactivity, which makes them useful as solvents for chemical reactions. openstax.org However, the carbon-oxygen bond of the ether can undergo cleavage under specific, typically harsh, conditions.

The most significant reaction involving the 3-phenoxypropyl side chain is acidic cleavage of the ether bond. libretexts.org This reaction is common for ethers and typically requires the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.org Hydrochloric acid (HCl) is generally not effective for cleaving ethers. openstax.org

The mechanism of cleavage depends on the nature of the groups attached to the ether oxygen. For an aryl alkyl ether like the phenoxypropyl group, the reaction proceeds via nucleophilic substitution. The process begins with the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). libretexts.orgyoutube.com

Following protonation, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms. In the case of an aryl alkyl ether, the bond between the oxygen and the alkyl carbon is weaker than the bond between the oxygen and the sp²-hybridized carbon of the phenyl ring. youtube.com The C(sp²)-O bond has a partial double bond character due to resonance with the benzene (B151609) ring, making it stronger and more difficult to break. youtube.com Consequently, the nucleophilic attack occurs at the alkyl carbon, leading to the cleavage of the alkyl C-O bond.

For this compound, treatment with excess strong acid like HBr or HI would lead to the formation of phenol (B47542) and 1-(3-halopropyl)-1H-pyrazol-3-amine.

Reaction Scheme: this compound + HBr (excess) → Phenol + 1-(3-Bromopropyl)-1H-pyrazol-3-amine

Ethers with tertiary, benzylic, or allylic groups can cleave through an SN1 or E1 mechanism due to the formation of stable carbocation intermediates. openstax.org However, the primary propyl group in the 3-phenoxypropyl side chain favors an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. openstax.org

Other potential reactions of the side chain, such as oxidation, are less common. While strong oxidizing agents can oxidize alkyl groups attached to aromatic rings (benzylic oxidation), this specific reaction requires the alkyl group to be directly attached to the aryl ring. libretexts.org This is not the case for the propyl chain in this molecule. The aliphatic chain itself is generally resistant to oxidation under mild conditions.

Tautomerism and Isomerism Studies within Pyrazole Systems

Tautomerism is a fundamental characteristic of many pyrazole derivatives, influencing their chemical properties and biological activity. The phenomenon involves the migration of a proton between two or more positions in the molecule. mdpi.com For substituted 1H-pyrazoles, annular tautomerism is of particular importance.

In the case of 3(5)-substituted-1H-pyrazoles, an equilibrium exists between two tautomeric forms. For this compound, the key tautomerism is the prototropic rearrangement involving the pyrazole ring nitrogens and the exocyclic amino group, leading to imino tautomers. However, the most studied form of tautomerism for such compounds is annular tautomerism, which would occur if the N1 position were unsubstituted. Since the molecule is a 1-substituted pyrazole, annular tautomerism involving proton migration between N1 and N2 is blocked.

The focus of isomerism for this compound would be on potential amino-imino tautomerism and the existence of regioisomers.

Amino-Imino Tautomerism: 3-Aminopyrazole (B16455) derivatives can theoretically exist in equilibrium with their corresponding 3-imino-2,3-dihydro-1H-pyrazole tautomers. The position of this equilibrium is influenced by factors such as the solvent and the nature of other substituents on the pyrazole ring. Generally, the amino form is predominant for 3-aminopyrazoles.

Isomerism: The synthesis of 1-substituted pyrazoles from monosubstituted hydrazines and a 1,3-dielectrophilic compound can often lead to the formation of two regioisomers. chim.it For example, the reaction of 3-phenoxypropylhydrazine with a suitable precursor for the pyrazol-3-amine core could potentially yield both this compound and 1-(3-phenoxypropyl)-1H-pyrazol-5-amine. The regioselectivity of such reactions is controlled by factors like the reaction conditions and the relative electrophilicity of the positions in the 1,3-dielectrophilic starting material. chim.it

Studies on related 3(5)-substituted pyrazoles have shown that the nature of the substituent significantly impacts the tautomeric equilibrium. nih.govnih.gov Electron-donating groups, such as an amino or methyl group, at the C3 position tend to favor the tautomer where the substituent is at position 3. nih.govnih.gov Conversely, electron-withdrawing groups often favor the tautomer where the substituent is at position 5. nih.gov

The environment, particularly the solvent, also plays a crucial role in determining which tautomer is more stable. nih.gov NMR spectroscopy is a primary tool for investigating these tautomeric equilibria in solution. nih.gov In the solid state, X-ray crystallography provides unambiguous structural determination. nih.gov

Table 1: Factors Influencing Tautomeric Equilibrium in 3(5)-Substituted Pyrazoles

| Factor | Influence on Tautomerism | Example/Observation | Citation |

|---|---|---|---|

| Substituent Electronic Effects | Electron-donating groups (e.g., -NH₂, -CH₃) at C3 generally favor the tautomer with the substituent at the 3-position. | For pyrazoles with a methyl group, tautomer 3 is predominantly adopted. | nih.govnih.gov |

| Electron-withdrawing groups (e.g., -NO₂, -CF₃) at C5 favor the tautomer with the substituent at the 5-position. | The introduction of a fluorine atom results in the adoption of tautomer 5. | nih.gov | |

| Solvent Effects | The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over another, catalyzing the interconversion. | Tautomeric equilibrium was observed for 2b (an amino-substituted pyrazole) in DMSO. | nih.govnih.gov |

| Intra/Intermolecular Interactions | Hydrogen bonding can significantly influence the preference for a particular tautomeric form. | In the crystal structure of some pyrazoles, molecules are arranged in a linear association stabilized by N-H···N hydrogen bonds. | nih.gov |

Computational Chemistry and Theoretical Studies of 1 3 Phenoxypropyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, with Density Functional Theory (DFT) at the forefront, are pivotal in providing detailed insights into the molecular structure and electronic properties of pyrazole (B372694) derivatives. researchgate.net These methods are frequently employed to predict the behavior of molecules, offering a cost-effective and efficient alternative to purely experimental approaches. eurasianjournals.com For a molecule like 1-(3-phenoxypropyl)-1H-pyrazol-3-amine, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure accurate results. nih.gov

Electronic Structure Analysis

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. researchgate.net In pyrazole derivatives, the HOMO is often localized on the pyrazole ring and electron-rich substituents, while the LUMO may be distributed across the entire molecular skeleton. mdpi.com For this compound, the aminopyrazole and phenoxy moieties would be expected to significantly influence the distribution and energies of these frontier orbitals.

Table 1: Hypothetical Frontier Orbital Energies for this compound based on similar compounds

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

| Note: These values are illustrative and based on typical ranges found in computational studies of related pyrazole derivatives. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net This allows for the identification of electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions. researchgate.net In this compound, the nitrogen atoms of the pyrazole ring and the amino group would be expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the amino group and the pyrazole NH would be areas of positive potential (electrophilic). researchgate.net

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural confirmation. nih.gov

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed and have shown a high correlation with experimental data for pyrazole derivatives. nih.govresearchgate.net This aids in the assignment of signals in the experimental spectra.

The vibrational frequencies from an Infrared (IR) spectrum can also be calculated. nih.gov These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. Comparing the calculated IR spectrum with the experimental one helps in identifying the characteristic functional groups present in the molecule. nih.gov

Table 2: Predicted Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (pyrazole) | Stretching | 3400 - 3200 |

| N-H (amine) | Stretching | 3300 - 3100 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 2960 - 2850 |

| C=N (pyrazole) | Stretching | 1600 - 1550 |

| C=C (aromatic) | Stretching | 1500 - 1400 |

| C-O (ether) | Stretching | 1260 - 1000 |

| Note: These are typical ranges and the exact values would be determined by specific calculations. |

Reactivity Indices

Global and local reactivity descriptors derived from DFT, such as electronegativity, hardness, softness, and Fukui functions, can be used to quantify the chemical reactivity of the molecule. researchgate.net These indices help in predicting the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net For 3-aminopyrazole (B16455) derivatives, the amino group and the pyrazole ring are often key sites of reactivity. tandfonline.com

Analysis of Bond Dissociation Energies and Reaction Energetics

Computational methods can be used to calculate bond dissociation energies (BDEs), providing insights into the stability of chemical bonds within the molecule. This is particularly useful for understanding potential degradation pathways or metabolic transformations. Furthermore, the energetics of potential reactions can be modeled, and transition states can be located to understand reaction mechanisms and kinetics. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. eurasianjournals.com By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, interactions with solvent molecules, and the stability of molecular complexes. nih.govnih.gov For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) could reveal how the molecule behaves in a solution, including the flexibility of the propyl chain and the stability of intramolecular hydrogen bonds. researchgate.net In the context of drug design, MD simulations are frequently used to study the stability of a ligand within the binding site of a protein, a technique that would be applicable if the biological targets of this compound were to be investigated. researchgate.nettandfonline.com

Conformational Dynamics in Solution and at Interfaces

No dedicated studies on the conformational analysis of this compound are present in the available literature. Such a study would typically involve the use of methods like Density Functional Theory (DFT) to identify low-energy conformers arising from the rotation around the flexible phenoxypropyl side chain. Analysis of the potential energy surface would reveal the most stable spatial arrangements of the molecule, the energy barriers between different conformations, and how these might change in various solvent environments or at interfaces. Without these fundamental calculations, the dynamic behavior of the molecule remains theoretical speculation.

Interaction with Solvent Environments

Research detailing the interaction of this compound with different solvent environments is currently unavailable. A computational investigation in this area would typically employ solvation models, such as the Polarizable Continuum Model (PCM), to calculate properties like solvation free energy. This would help in understanding the compound's solubility and how the solvent influences its conformational preferences and electronic structure. The hydrogen bonding capabilities of the amine and pyrazole groups with protic or aprotic solvents would be a key area of such an investigation, but no such data has been published.

Theoretical Studies of Reaction Pathways and Mechanisms

There are no theoretical studies focused on the reaction pathways and mechanisms involving this compound. Computational research in this domain would explore potential chemical transformations, such as electrophilic or nucleophilic substitution on the pyrazole ring, or reactions involving the amine functionality. By calculating the transition state energies and reaction energy profiles, researchers could predict the feasibility and outcomes of various chemical reactions. This information is crucial for synthetic chemists looking to utilize this compound as a building block for more complex molecules. The absence of such studies limits the predictive understanding of its chemical reactivity.

Coordination Chemistry of 1 3 Phenoxypropyl 1h Pyrazol 3 Amine

Ligand Design and Properties of Pyrazole-3-amines

Pyrazole-3-amines are a class of heterocyclic ligands that offer a rich field for ligand design. The fundamental pyrazole (B372694) ring is an aromatic 5-membered heterocycle with two adjacent nitrogen atoms. The presence of an amino group at the 3-position introduces an additional donor site, enhancing its coordination capabilities.

The ligand in focus, 1-(3-Phenoxypropyl)-1H-pyrazol-3-amine, possesses several key features that are expected to influence its coordination chemistry:

N-Substitution: The N1-position of the pyrazole ring is substituted with a 3-phenoxypropyl group. This substituent is not merely a steric bulky group; the propyl chain introduces flexibility, allowing the phenoxy group to be positioned in various orientations relative to the pyrazole ring. The ether oxygen within the phenoxypropyl arm could potentially act as an additional donor atom, leading to multidentate coordination, although this is less common for ether linkages compared to other donor groups.

Donor Sites: The primary donor sites are the N2 nitrogen of the pyrazole ring and the nitrogen atom of the exocyclic amino group at the C3 position. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal ion.

The design of pyrazole-3-amine ligands allows for systematic modifications to tune their properties. For instance, substitution on the amino group, the pyrazole ring, or the N1-substituent can alter the ligand's steric bulk, solubility, and electronic properties, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes.

Table 1: Key Structural Features of this compound and Their Potential Influence on Coordination

| Feature | Description | Potential Influence on Coordination |

| Pyrazole Ring | Aromatic 5-membered heterocycle with two adjacent N atoms. | Primary coordination site (N2). |

| Amino Group (-NH2) | Located at the 3-position of the pyrazole ring. | Acts as a primary donor site, enabling chelation. |

| N1-Substituent | A flexible 3-phenoxypropyl chain. | Influences steric hindrance and solubility. The ether oxygen is a potential weak donor site. |

Modes of Coordination with Transition Metal Ions

Based on the coordination chemistry of analogous pyrazole-3-amine ligands, this compound is expected to exhibit several modes of coordination with transition metal ions.

Monodentate Coordination: While less common for chelating ligands, monodentate coordination through the N2 pyrazole nitrogen is possible, particularly if the metal center is sterically crowded or if other strongly coordinating ligands are present.

Bidentate Chelation: The most probable coordination mode is as a bidentate N,N'-chelating ligand, utilizing the N2 of the pyrazole ring and the nitrogen of the 3-amino group to form a stable five-membered ring with the metal ion. nih.gov This mode of coordination is frequently observed in complexes with similar pyrazole-amine ligands. researchgate.net

Bridging Coordination: In polynuclear complexes, the pyrazole ring can act as a bridge between two metal centers. This can occur through the N1 and N2 atoms, although this is less likely for N1-substituted pyrazoles. Alternatively, the exocyclic amino group could potentially bridge two metal centers, though this is also less common.

Tridentate Coordination: A more speculative mode of coordination could involve the N2-pyrazole nitrogen, the 3-amino nitrogen, and the ether oxygen of the phenoxypropyl arm, leading to a tridentate coordination. The flexibility of the propyl chain might allow the ether oxygen to approach the metal center, although ether oxygen atoms are generally weak donors.

The preferred coordination mode will depend on several factors, including the nature of the metal ion (size, charge, and electronic configuration), the reaction conditions, and the presence of other ligands and counter-ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for related pyrazole-based ligands. A typical synthetic route involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Synthetic Procedure: A solution of this compound in a solvent such as ethanol (B145695), methanol, or acetonitrile (B52724) would be added to a solution of a transition metal salt (e.g., chlorides, nitrates, or perchlorates of Cu(II), Ni(II), Co(II), Zn(II), etc.). The reaction mixture would be stirred, possibly with heating, to facilitate complex formation. The resulting metal complex may precipitate out of the solution or can be isolated by slow evaporation of the solvent.

Characterization Techniques: The characterization of the synthesized complexes would employ a range of spectroscopic and analytical techniques to determine their structure and properties.

Infrared (IR) Spectroscopy: IR spectroscopy would be crucial to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=N bond of the pyrazole ring and the N-H stretching and bending vibrations of the amino group upon complexation would provide evidence of coordination.

NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy would be used to elucidate the structure of the complex in solution. Changes in the chemical shifts of the pyrazole and phenoxypropyl protons upon coordination would be indicative of complex formation.

UV-Vis Spectroscopy: The electronic spectra of the complexes would provide information about the coordination geometry around the metal ion, particularly for d-block elements with partially filled d-orbitals.

Elemental Analysis and Mass Spectrometry: These methods would be used to confirm the stoichiometry of the complexes.

While no specific crystal structures of metal complexes with this compound are reported in the literature, data from related structures can provide insights into expected bond lengths and angles.

Table 2: Expected Spectroscopic and Structural Data for a Hypothetical [M(this compound)₂Cl₂] Complex

| Technique | Expected Observation |

| IR Spectroscopy | Shift of ν(C=N) and ν(N-H) bands to lower or higher wavenumbers upon coordination. |

| ¹H NMR (for diamagnetic M) | Downfield or upfield shifts of pyrazole and amino protons upon coordination. |

| UV-Vis Spectroscopy | d-d transitions in the visible region for colored complexes (e.g., Cu(II), Ni(II), Co(II)). |

| X-ray Crystallography | Confirmation of a distorted tetrahedral or octahedral geometry depending on the metal ion. |

Applications in Organometallic Chemistry

Metal complexes of pyrazole-based ligands have found numerous applications in organometallic chemistry, particularly in catalysis. nih.gov While specific applications for complexes of this compound have not been reported, it is plausible that they could be active in several catalytic transformations.

Homogeneous Catalysis: Pyrazole-containing complexes have been employed as catalysts in a variety of organic reactions, including cross-coupling reactions, hydrogenation, and polymerization. The electronic and steric properties of the this compound ligand could be tuned to optimize catalytic activity and selectivity.

Pincer Ligands: The design of pincer-type ligands incorporating pyrazole moieties has led to highly active and stable catalysts. While this compound is not a pincer ligand itself, it could be incorporated into more complex ligand frameworks to create novel pincer complexes.

The presence of the flexible phenoxypropyl arm might offer unique steric control at the metal center, potentially influencing the outcome of catalytic reactions.

Bioinorganic Chemistry Perspectives of Pyrazole-Metal Interactions

The pyrazole scaffold is a common motif in many biologically active compounds, and their metal complexes have been investigated for a range of bioinorganic applications. nih.gov

Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes. Metal coordination can enhance this inhibitory activity or introduce new mechanisms of action. Complexes of this compound could be screened for their potential as inhibitors of metalloenzymes or other enzymes of therapeutic interest.

Antimicrobial and Anticancer Agents: A significant number of pyrazole-based compounds and their metal complexes have demonstrated promising antimicrobial and anticancer activities. nih.govnih.gov The coordination of a metal ion can lead to enhanced biological activity compared to the free ligand, a phenomenon often attributed to increased lipophilicity and interaction with biological targets.

Biomimetic Models: Pyrazole-containing ligands are used to model the active sites of metalloproteins, providing insights into their structure and function. The N,N'-donor set of this compound could be used to mimic the coordination environment of certain copper or zinc enzymes.

The phenoxypropyl substituent may also influence the biological activity by affecting the lipophilicity and cellular uptake of the metal complexes. Further research is needed to explore the potential of this compound and its metal complexes in the field of bioinorganic chemistry.

Biological Activity Research: Molecular and Cellular Mechanisms of 1 3 Phenoxypropyl 1h Pyrazol 3 Amine and Derivatives

Enzyme Inhibition Studies

The interaction of 1-(3-phenoxypropyl)-1H-pyrazol-3-amine and its derivatives with various enzymes is a critical area of research to understand their therapeutic potential. These interactions can lead to the modulation of key cellular signaling pathways.

Amine Oxidase Inhibition Mechanisms (e.g., Monoamine Oxidases)

Monoamine oxidases (MAOs) are enzymes crucial for the degradation of monoaminergic neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. nih.gov Pyrazole (B372694) and pyrazoline derivatives, which can be considered cyclic hydrazine (B178648) analogs, have been identified as potential MAO inhibitors. nih.govresearchgate.net

Research on various pyrazoline derivatives has demonstrated their potential as selective MAO inhibitors. nih.gov For instance, studies on halogenated pyrazoline derivatives have shown potent and selective inhibition of MAO-B. mdpi.com One such derivative, 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7), exhibited a high potency against MAO-B with an IC50 value of 0.063 µM and a high selectivity index. mdpi.com Kinetic studies revealed that this inhibition is reversible and competitive. mdpi.com While direct studies on this compound are not available, the structural similarities suggest that it and its derivatives could also exhibit MAO inhibitory activity. The N-substituted phenoxypropyl group could influence the binding affinity and selectivity towards MAO-A or MAO-B isoforms.

Table 1: MAO-B Inhibitory Activity of Selected Pyrazoline Derivatives

| Compound | Structure | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) | Reference |

|---|---|---|---|---|

| EH7 | 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | 0.063 | 133.0 | mdpi.com |

| EH6 | 3-(4-ethoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole | 0.40 | >55.8 | mdpi.com |

| EH8 | 3-(4-ethoxyphenyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazole | 0.69 | - | mdpi.com |

| S5 | Pyridazinobenzylpiperidine derivative | 0.203 | 19.04 | mdpi.com |

Kinase and Receptor Interaction Studies (e.g., p38MAPK, COX, PPARγ)

The pyrazole scaffold is a key feature in many kinase inhibitors. mdpi.com Derivatives of 3-aminopyrazole (B16455), in particular, are being explored for their ability to target various kinases, including those in the CDK family like PCTAIRE. nih.gov

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in inflammatory signaling pathways. A series of N-pyrazole, N'-aryl ureas have been investigated as potent p38 MAPK inhibitors. nih.gov These compounds bind to a distinct allosteric site, inducing a conformation of the activation loop that enhances inhibitor binding. nih.gov The structural features of this compound, particularly the N-substituent, could allow for interactions within the ATP-binding site or allosteric pockets of p38 MAPK.

Cyclooxygenase (COX): COX enzymes are central to the production of pro-inflammatory prostaglandins. N1-substituted pyrazoles have been synthesized and evaluated as COX inhibitors. nih.govtandfonline.comresearchgate.net Some N1-benzenesulfonamide derivatives have shown preferential selectivity towards COX-2. nih.gov The nature of the substituent at the N1 position of the pyrazole ring is crucial for determining the inhibitory potency and selectivity for COX isoforms.

Peroxisome Proliferator-Activated Receptor γ (PPARγ): PPARγ is a nuclear receptor that plays a role in lipid metabolism and inflammation. While direct evidence for this compound is unavailable, the broader class of heterocyclic compounds is known to interact with PPARs.

Topoisomerase II Inhibition

DNA topoisomerases are essential enzymes for managing DNA topology during replication and transcription, making them important targets for anticancer drugs. researchgate.netnih.gov Pyrazole analogs have been identified as inhibitors of bacterial type II topoisomerases. nih.gov Furthermore, pyrazolo[1,5-a]indole derivatives have been shown to be potent inhibitors of human topoisomerase II, acting as catalytic inhibitors rather than poisons. researchgate.netnih.gov This suggests that the pyrazole scaffold, as present in this compound, could be a valuable framework for designing novel topoisomerase II inhibitors.

Other Enzyme Target Modulations

The versatility of the pyrazole scaffold extends to the inhibition of other enzymes:

Tubulin Polymerization: Tubulin is a key component of the cytoskeleton, and its polymerization is a target for several anticancer drugs. Pyrazoline derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govnih.govmdpi.com The substitution pattern on the pyrazole ring is critical for this activity.

Xanthine (B1682287) Oxidase: This enzyme is involved in the metabolism of purines to uric acid. Some pyrazolone (B3327878) derivatives have been studied as xanthine oxidase inhibitors.

Tyrosinase: This enzyme is involved in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.

CYP51 (Sterol 14α-demethylase): This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway in fungi and is a target for antifungal agents.

Pantothenate Synthetase: This enzyme is essential for the biosynthesis of coenzyme A in bacteria and is a potential target for new antibacterial drugs.

Anti-proliferative and Cytotoxic Mechanisms

The ability of this compound derivatives to inhibit cell proliferation and induce cell death is a cornerstone of their potential as anticancer agents.

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many pyrazole derivatives have been shown to induce apoptosis in cancer cells through various pathways. nih.govnih.govresearchgate.netnih.gov

One common mechanism involves the generation of reactive oxygen species (ROS), which can trigger downstream apoptotic signaling. For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives induced apoptosis in triple-negative breast cancer cells through ROS generation and subsequent activation of caspase-3. nih.govnih.govresearchgate.net The compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) was particularly effective, with an IC50 value of 14.97 µM after 24 hours of treatment. nih.gov

Other pyrazole derivatives have been shown to induce apoptosis by targeting the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. rsc.org For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have demonstrated potent inhibition of Bcl-2, leading to the activation of pro-apoptotic proteins like Bax and p53, and ultimately caspase-3 activation. rsc.org

Table 2: Cytotoxic and Apoptotic Activity of Selected Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Apoptotic Mechanism | Reference |

|---|---|---|---|---|

| 3f | MDA-MB-468 | 14.97 (24h) | ROS generation, Caspase-3 activation | nih.gov |

| Pyrazole-benzimidazole hybrid 9 | A549, MCF-7, HeLa | 0.83-1.81 | G1 phase arrest, ROS generation, Mitochondrial membrane potential collapse | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole 10b | MCF-7 | ~5 | Bcl-2 inhibition, Bax, p53, Caspase-3 activation | rsc.org |

| Pyrazoline derivative 3q | Cancer cell lines | Potent | Tubulin polymerization inhibition, Apoptosis | nih.gov |

Mechanisms of DNA Damage

Derivatives of the this compound scaffold have been shown to interact with and damage DNA through multiple mechanisms, a property that is particularly relevant to their potential as anticancer agents.

One established mechanism involves the direct binding of these compounds to the DNA structure. Certain polysubstituted pyrazole derivatives have demonstrated the ability to bind to the minor groove of the DNA double helix. nih.gov This interaction can interfere with DNA replication and transcription, ultimately leading to cellular apoptosis.

Another significant mechanism of DNA damage induced by some pyrazole derivatives is the generation of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that can cause oxidative stress within the cell, leading to damage of various cellular components, including DNA. This oxidative damage can manifest as single- or double-strand breaks, base modifications, and other lesions that can trigger cell death pathways if not repaired. nih.gov

Modulation of Cellular Growth and Division

The ability of this compound derivatives to modulate cellular growth and division is a cornerstone of their investigation as potential therapeutic agents, particularly in the context of cancer. These compounds have been observed to inhibit the proliferation of tumor cells through various mechanisms that disrupt the cell cycle. nih.govwaocp.orgwaocp.orgrsc.org

A key target for some pyrazole derivatives is the microtubule network, a critical component of the cellular cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle and subsequent induction of apoptosis. nih.gov

Furthermore, different derivatives have been shown to induce cell cycle arrest at various phases. waocp.orgwaocp.org For instance, some compounds cause an accumulation of cells in the G0/G1 phase, preventing them from entering the DNA synthesis (S) phase. Other derivatives have been found to induce arrest in the S phase or the G2/M phase, the final checkpoint before mitosis. waocp.orgwaocp.org This cell cycle blockade is often a prelude to programmed cell death, or apoptosis. waocp.org The specific phase of cell cycle arrest can depend on the chemical structure of the derivative and the type of cell being targeted.

| Derivative Class | Mechanism of Action | Effect on Cell Cycle | Reference |

| Polysubstituted pyrazoles | Inhibition of tubulin polymerization | Mitotic arrest | nih.gov |

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | Induction of apoptosis | S phase arrest | waocp.org |

| Pyrazoline derivatives | Not specified | G0/G1 phase arrest | waocp.org |

| Novel pyrazole derivatives | CDK2 inhibition | G1 phase arrest | rsc.org |

Antimicrobial Activity Studies

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with research highlighting their efficacy against a range of bacteria, fungi, and viruses.

Antibacterial Mechanisms

The antibacterial activity of pyrazole derivatives is attributed to several distinct mechanisms of action. One of the primary modes of action is the disruption of the bacterial cell wall, a structure essential for bacterial survival. nih.gov Certain pyrazole-derived hydrazones have been shown to effectively compromise the integrity of the cell wall in Gram-positive bacteria. nih.gov

Another critical target for these compounds is DNA gyrase, a bacterial enzyme that plays a crucial role in DNA replication and repair. By inhibiting DNA gyrase, these derivatives can prevent the bacteria from multiplying and lead to cell death. nih.gov This mechanism is effective against both Gram-positive and Gram-negative bacteria.

Furthermore, some pyrazole derivatives have been found to act as regulators of the global transcriptional factor MgrA in Staphylococcus aureus. nih.gov MgrA is involved in the bacterial response to oxidative stress and contributes to antibiotic resistance. By modulating the activity of this factor, these compounds can render the bacteria more susceptible to oxidative damage and other antimicrobial agents.

| Bacterial Target | Mechanism of Action | Example Bacterial Species | Reference |

| Cell Wall | Disruption of cell wall integrity | Staphylococcus aureus, Acinetobacter baumannii | nih.gov |

| DNA Gyrase | Inhibition of enzyme activity | Gram-positive and Gram-negative bacteria | nih.gov |

| MgrA Transcriptional Factor | Regulation of global transcriptional factor | Staphylococcus aureus | nih.gov |

Antifungal Mechanisms

The antifungal properties of pyrazole derivatives are of significant interest, particularly in agriculture and medicine. Commercially available fungicides containing a pyrazole core often work by disrupting the fungal energy cycle. nih.gov This can involve the inhibition of mitochondrial complex II, a key component of the electron transport chain, which ultimately leads to a depletion of ATP and fungal cell death. nih.gov

While the precise molecular mechanisms for many newer pyrazole derivatives are still under investigation, it is believed that their antifungal activity is often linked to their ability to interfere with essential cellular processes unique to fungi. uctm.edu The structural diversity of these compounds allows for a range of potential targets, and further research is needed to fully elucidate their modes of action. uctm.edu

Antiviral Mechanisms (e.g., HIV-1 inhibition)

Derivatives of the pyrazole scaffold have emerged as a promising class of antiviral agents, with significant research focused on their activity against the Human Immunodeficiency Virus type 1 (HIV-1). nih.govresearchgate.netijnc.irmdpi.com

One of the most well-documented antiviral mechanisms of pyrazole derivatives is the inhibition of HIV-1 reverse transcriptase. nih.govmdpi.com These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a site on the enzyme that is distinct from the active site for nucleosides. This binding induces a conformational change in the enzyme, rendering it inactive and thus preventing the conversion of the viral RNA genome into DNA.

In addition to targeting reverse transcriptase, certain pyrazole derivatives have been shown to inhibit other critical stages of the HIV-1 life cycle. These include inhibiting the entry of the virus into the host cell and blocking the activity of HIV-1 protease, an enzyme essential for the maturation of new viral particles. nih.gov

A notable example of a pyrazole-based antiviral is lenacapavir, which was approved by the FDA. This compound functions as a capsid inhibitor, interfering with the assembly and disassembly of the viral capsid, a protein shell that protects the viral genome. nih.gov This multifaceted approach to inhibiting HIV-1 highlights the versatility of the pyrazole scaffold in developing novel antiviral therapies.

| Viral Target | Mechanism of Action | Reference |

| HIV-1 Reverse Transcriptase | Non-nucleoside inhibition | nih.govmdpi.com |

| HIV-1 Entry | Inhibition of viral entry into host cell | nih.gov |

| HIV-1 Protease | Inhibition of enzyme activity | nih.gov |

| HIV-1 Capsid | Inhibition of capsid assembly/disassembly | nih.gov |

Anti-inflammatory Mechanisms

The anti-inflammatory properties of pyrazole derivatives have been extensively studied, with many compounds demonstrating potent activity in preclinical models. researchgate.netijpsjournal.comnih.govsciencescholar.usnih.gov The primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes. nih.gov

COX enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2. However, the inhibition of COX-1 is associated with undesirable side effects, such as gastrointestinal irritation.

A significant area of research has focused on developing pyrazole derivatives that selectively inhibit COX-2, which is primarily upregulated at sites of inflammation. ijpsjournal.comnih.gov This selectivity offers the potential for effective anti-inflammatory activity with a reduced risk of side effects.

In addition to COX inhibition, some pyrazole derivatives may exert their anti-inflammatory effects through the modulation of other inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and the nuclear factor-kappa B (NF-κB) signaling pathway. ijpsjournal.com

Antioxidant Mechanisms

The pyrazole scaffold is a recognized pharmacophore for the development of potent antioxidant agents. nih.govcapes.gov.br The antioxidant capacity of pyrazole derivatives is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key factor in various chronic diseases. mdpi.comfrontiersin.org The primary mechanisms through which these compounds exert their antioxidant effects include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). frontiersin.org